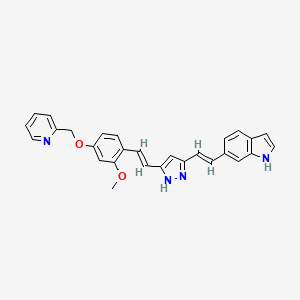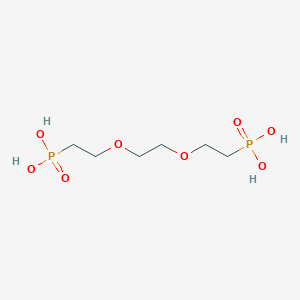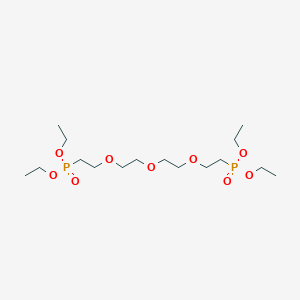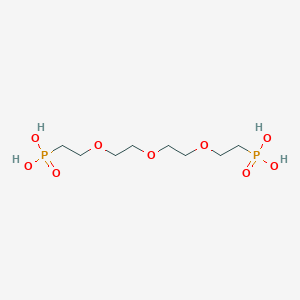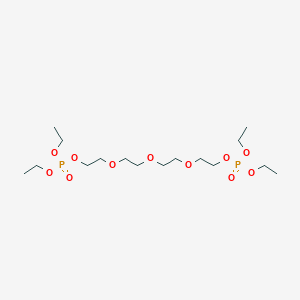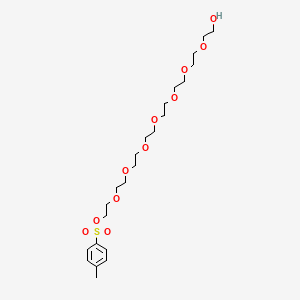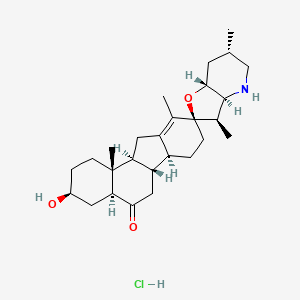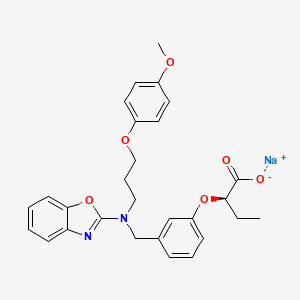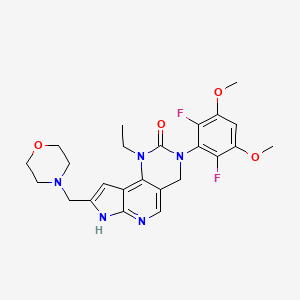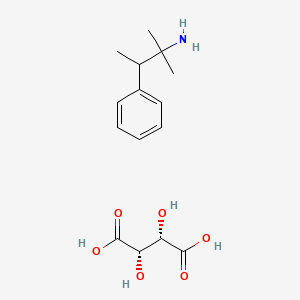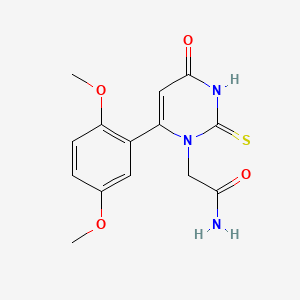
PF-1355
Overview
Description
- PF-06281355 is a selective 2-thiouracil mechanism-based inhibitor of myeloperoxidase (MPO).
- It is used for the treatment of vasculitic diseases, which involve inflammation of blood vessels .
Mechanism of Action
Target of Action
PF-1355 is a selective, mechanism-based inhibitor of myeloperoxidase (MPO) . MPO is an enzyme that plays a crucial role in the body’s immune response, particularly in the formation of neutrophil extracellular traps (NETs), which are involved in the body’s defense against pathogens .
Mode of Action
This compound interacts with MPO, inhibiting its activity . This inhibition prevents the formation of NETs, which can lead to vessel occlusion and thrombosis . By inhibiting MPO, this compound also prevents the catabolism of nitric oxide, which is essential for vasomotor function, and reduces oxidative damage to lipoproteins and endothelial cells, which can lead to atherosclerosis .
Biochemical Pathways
The inhibition of MPO by this compound affects several biochemical pathways. It reduces the formation of NETs, which are involved in vessel occlusion and thrombosis . It also prevents the catabolism of nitric oxide, preserving vasomotor function, and reduces oxidative damage to lipoproteins and endothelial cells, preventing atherosclerosis .
Pharmacokinetics
A pharmacokinetic/pharmacodynamic response model of this compound exposure in relation to MPO activity was derived from mouse peritonitis . This suggests that the compound’s bioavailability and its impact on MPO activity are closely linked.
Result of Action
The inhibition of MPO by this compound has several effects at the molecular and cellular levels. It reduces plasma MPO activity, vascular edema, neutrophil recruitment, and elevated circulating cytokines . In a model of anti-glomerular basement membrane disease, formerly known as Goodpasture disease, albuminuria and chronic renal dysfunction were completely suppressed by this compound treatment .
Action Environment
It is known that the compound is orally available , suggesting that factors such as gastric pH and food intake could potentially influence its absorption and efficacy.
Biochemical Analysis
Biochemical Properties
PF-1355 plays a significant role in biochemical reactions, particularly as an MPO inhibitor . MPO is a heme-containing peroxidase produced in bone marrow and stored in the azurophilic granules of neutrophils . This compound inhibits MPO activity in a dose-responsive fashion in phorbol ester-stimulated human neutrophils .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by reducing plasma MPO activity, vascular edema, neutrophil recruitment, and elevating circulating cytokines . It also attenuates clozapine-induced release of inflammatory mediators .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as an MPO inhibitor . It is selective for MPO over thyroid peroxidase (TPO) and over a panel of more than 50 enzymes, receptors, transporters, and ion channels . It inhibits MPO activity in isolated human whole blood .
Temporal Effects in Laboratory Settings
Over time, this compound continues to inhibit MPO activity, reduce vascular edema, and decrease neutrophil recruitment
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, in a model of anti-glomerular basement membrane disease, albuminuria and chronic renal dysfunction were completely suppressed by this compound treatment .
Metabolic Pathways
This compound is involved in metabolic pathways related to the inhibition of MPO
Transport and Distribution
Given its role as an MPO inhibitor, it is likely to interact with neutrophils where MPO is stored .
Subcellular Localization
Given its role as an MPO inhibitor, it is likely to be localized where MPO is stored, i.e., in the azurophilic granules of neutrophils .
Preparation Methods
Synthetic Routes: The synthetic route to PF-06281355 involves specific chemical transformations to achieve its structure.
Reaction Conditions: Details about specific reaction conditions are proprietary, but it is synthesized through a series of steps.
Industrial Production: Information on industrial-scale production methods is not widely available.
Chemical Reactions Analysis
Reactions Undergone: PF-06281355 may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions are not publicly disclosed.
Major Products: The major products formed during its synthesis are not explicitly documented.
Scientific Research Applications
Chemistry: PF-06281355 serves as a valuable tool for studying MPO inhibition and related enzymatic processes.
Biology: Researchers explore its impact on immune responses and inflammation.
Medicine: Its potential therapeutic applications include vasculitis treatment.
Industry: While not directly used in industry, understanding its mechanism informs drug development.
Comparison with Similar Compounds
Uniqueness: PF-06281355’s selectivity and mechanism set it apart.
Similar Compounds: While I don’t have a comprehensive list, other MPO inhibitors exist, such as AZD5904 and AZD4831.
Properties
IUPAC Name |
2-[6-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-20-8-3-4-11(21-2)9(5-8)10-6-13(19)16-14(22)17(10)7-12(15)18/h3-6H,7H2,1-2H3,(H2,15,18)(H,16,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBUZOGABRDGBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=O)NC(=S)N2CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601140746 | |
| Record name | 6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601140746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1435467-38-1 | |
| Record name | 6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1435467-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601140746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


